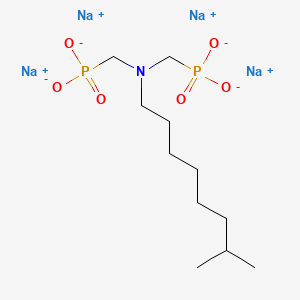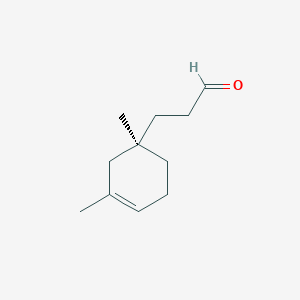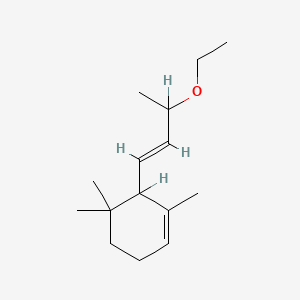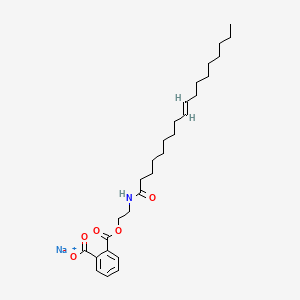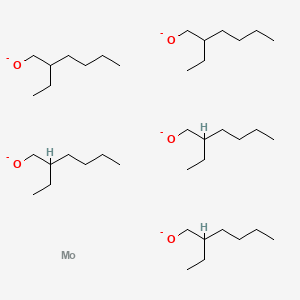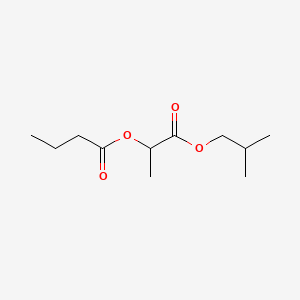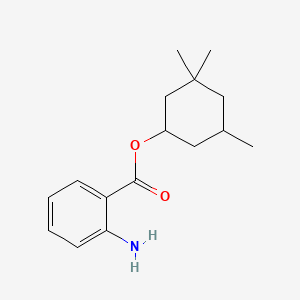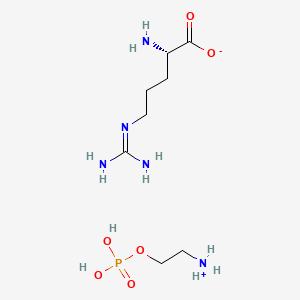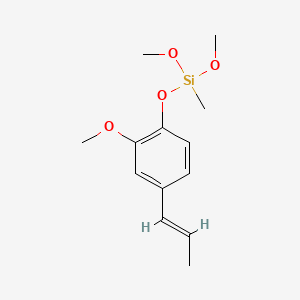
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a chemical compound with the molecular formula C13H20O4Si. It is a derivative of phenol and contains both methoxy and propenyl functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with a silane reagent. One common method is the nucleophilic substitution reaction where 2-methoxy-4-(1-propenyl)phenol reacts with dimethoxymethylsilane in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy groups .
Wissenschaftliche Forschungsanwendungen
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Uniqueness
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is unique due to the presence of the silane group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the silane functionality is required .
Eigenschaften
CAS-Nummer |
83817-64-5 |
|---|---|
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |
InChI-Schlüssel |
HCQLHYNNWLFIIJ-VOTSOKGWSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



